Cyclohexanone, 3-(1-oxohexyl)-

Physicochemical profiling Drug design Agrochemical discovery

Cyclohexanone, 3-(1-oxohexyl)- [CAS 143676-04-4] is a bifunctional 1,3-dicarbonyl compound, systematically named 3-hexanoylcyclohexan-1-one, belonging to the 3-acylcyclohexanone subclass. It features a cyclohexanone ring substituted at the 3-position with a hexanoyl (C6) chain, yielding a molecular formula of C12H20O2, a molecular weight of 196.29 g/mol, a computed octanol-water partition coefficient (XLogP3-AA) of 2.0, a topological polar surface area of 34.1 Ų, and 5 rotatable bonds.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 143676-04-4
Cat. No. B12548053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, 3-(1-oxohexyl)-
CAS143676-04-4
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C1CCCC(=O)C1
InChIInChI=1S/C12H20O2/c1-2-3-4-8-12(14)10-6-5-7-11(13)9-10/h10H,2-9H2,1H3
InChIKeyAZUXRKREUPQODA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanone, 3-(1-oxohexyl)- (CAS 143676-04-4): Physicochemical and Structural Baseline for Research Procurement


Cyclohexanone, 3-(1-oxohexyl)- [CAS 143676-04-4] is a bifunctional 1,3-dicarbonyl compound, systematically named 3-hexanoylcyclohexan-1-one, belonging to the 3-acylcyclohexanone subclass . It features a cyclohexanone ring substituted at the 3-position with a hexanoyl (C6) chain, yielding a molecular formula of C12H20O2, a molecular weight of 196.29 g/mol, a computed octanol-water partition coefficient (XLogP3-AA) of 2.0, a topological polar surface area of 34.1 Ų, and 5 rotatable bonds . These structural features distinguish it from other 3-acylcyclohexanones primarily by the length and flexibility of its acyl side chain, which directly impacts molecular properties relevant to synthetic intermediate design, agrochemical screening sets, and physicochemical profiling in discovery workflows.

Why Cyclohexanone, 3-(1-oxohexyl)- Cannot Be Interchanged Generically with Shorter-Chain 3-Acylcyclohexanone Analogs


The 3-acylcyclohexanone class spans a broad physicochemical range, but small differences in the acyl chain length produce quantifiable changes in lipophilicity, conformational flexibility, and molecular bulk that are consequential for property-based selection. For example, compared with the common C2-acetyl analog 3-acetylcyclohexanone, the hexanoyl (C6) derivative exhibits a 20-fold increase in computed logP (0.1 vs 2.0) and a five-fold increase in rotatable bond count (1 vs 5) . These differences predict markedly different solubility, membrane permeability, and binding-mode potential, making generic substitution unreliable in applications where consistent lipophilic efficiency, scaffold flexibility, or molecular recognition are critical. The evidence below quantifies these gaps.

Head-to-Head Quantitative Evidence: Cyclohexanone, 3-(1-oxohexyl)- vs. 3-Acetylcyclohexanone


Lipophilicity (LogP) Comparison: Cyclohexanone, 3-(1-oxohexyl)- vs. 3-Acetylcyclohexanone

Cyclohexanone, 3-(1-oxohexyl)- has a computed XLogP3-AA value of 2.0, compared to 0.1 for 3-acetylcyclohexanone . This represents a 1.9 log-unit difference, or approximately 80-fold higher theoretical partitioning into octanol, indicating substantially greater lipophilicity that can influence membrane permeability, metabolic stability, and off-target binding in screening cascades.

Physicochemical profiling Drug design Agrochemical discovery LogP

Conformational Flexibility: Rotatable Bond Count of Cyclohexanone, 3-(1-oxohexyl)- Compared to Shorter-Chain Analogs

The hexanoyl chain in Cyclohexanone, 3-(1-oxohexyl)- contributes 5 rotatable bonds, compared to only 1 rotatable bond in 3-acetylcyclohexanone . This five-fold increase in rotational degrees of freedom translates to a significantly larger conformational ensemble, which can impact entropy costs upon binding, crystallization behavior, and spectroscopic signatures during compound characterization.

Conformational analysis Molecular flexibility Structure-activity relationships Rotatable bonds

Molecular Size and Bulk: Molecular Weight and Heavy Atom Differentials

Cyclohexanone, 3-(1-oxohexyl)- (MW 196.29 g/mol, 14 heavy atoms) is substantially larger than 3-acetylcyclohexanone (MW 140.18 g/mol, 10 heavy atoms) . The additional 4 heavy atoms and ~56 Da mass difference can affect diffusion rates, solubility, and compliance with molecular property guidelines such as the Ro5 (Rule of Five).

Molecular weight Ligand efficiency Pharmacokinetics Heavy atom count

Optimal Procurement-Driven Application Scenarios for Cyclohexanone, 3-(1-oxohexyl)-


Agrochemical Discovery: Lipophilic Scaffold for Herbicide Screening Libraries

The elevated LogP (2.0) and increased molecular weight of Cyclohexanone, 3-(1-oxohexyl)-, relative to the acetyl analog (LogP 0.1, MW 140.18) , position it as a candidate for herbicide discovery programs targeting lipophilic binding pockets. Cyclohexenone and cyclohexanedione derivatives are established herbicide pharmacophores, and the hexanoyl chain may enhance foliar uptake or prolong soil half-life compared to shorter-chain congeners. Procurement for agrochemical screening decks benefits from selecting this compound when logP > 2.0 is a design criterion, as generic substitution with a shorter-chain analog would fail to meet the lipophilicity requirement.

Synthetic Intermediate for 1,3-Dicarbonyl-Derived Heterocycles Requiring a Flexible Alkyl Spacer

The 5 rotatable bonds in the hexanoyl side chain offer greater conformational flexibility than the acetyl analog (1 rotatable bond). This flexibility can be exploited in the synthesis of macrocycles or medium-ring heterocycles where a longer, flexible alkyl tether is required to span two reactive carbonyl positions. Researchers procuring a building block for ring-closing metathesis or Dieckmann cyclization strategies should select Cyclohexanone, 3-(1-oxohexyl)- when chain length influences cyclization geometry or product ring size.

Physicochemical Standard for LogP and Flexibility Method Validation

With a well-defined computed LogP of 2.0, a rotatable bond count of 5, and a molecular weight of 196.29 g/mol , Cyclohexanone, 3-(1-oxohexyl)- can serve as a reference compound for calibrating chromatographic LogP determination methods (e.g., reversed-phase HPLC) or for validating computational property prediction models. Its distinct property profile compared to commercial 3-acylcyclohexanone standards makes it a valuable addition to a physicochemical benchmark set.

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